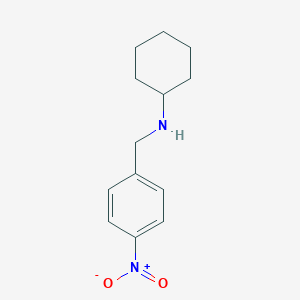

N-(4-nitrobenzyl)cyclohexanamine

説明

Structure

3D Structure

特性

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355668 | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-51-6 | |

| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic properties of N-(4-nitrobenzyl)cyclohexanamine

An In-Depth Technical Guide to the Thermodynamic Characterization of N-(4-nitrobenzyl)cyclohexanamine

This guide provides a comprehensive framework for the experimental and computational determination of the thermodynamic properties of N-(4-nitrobenzyl)cyclohexanamine. Recognizing the scarcity of published data on this specific molecule, we shift the focus from a review of existing literature to a detailed methodological roadmap for researchers. This document serves as a practical guide for scientists in drug development and chemical research to elucidate the thermodynamic profile of novel compounds, using N-(4-nitrobenzyl)cyclohexanamine as a representative case study.

Introduction: The "Why" Behind Thermodynamic Scrutiny

N-(4-nitrobenzyl)cyclohexanamine, a molecule featuring a cyclohexyl ring and a nitrophenyl group, presents a scaffold of interest in medicinal chemistry and materials science. Its structural motifs suggest potential applications where intermolecular interactions, stability, and solubility are paramount. Understanding the thermodynamic properties—such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is not merely an academic exercise. These parameters govern a molecule's behavior in both chemical and biological systems, directly influencing its:

-

Pharmaceutical Viability: Predicting solubility, dissolution rates, and stability during storage.

-

Biochemical Interactions: Quantifying the binding affinity to target proteins.

-

Process Chemistry: Optimizing reaction conditions and purification protocols.

This guide outlines the critical experimental workflows and computational strategies required to build a comprehensive thermodynamic profile for this and similar novel compounds.

The Core Thermodynamic Parameters: A Conceptual Framework

Before delving into experimental design, it is crucial to define the key thermodynamic properties and their relevance.

-

Enthalpy (ΔH): Represents the total heat content of a system. In the context of chemical processes, the change in enthalpy (ΔH) indicates whether a process is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). It is fundamental for assessing the energetics of phase transitions, chemical reactions, and molecular binding.

-

Entropy (ΔS): A measure of the randomness or disorder of a system. An increase in entropy (positive ΔS) is generally favorable. Entropy plays a critical role in processes like dissolution, where the increased disorder of the dissolved state can overcome an unfavorable enthalpy change.

-

Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The relationship ΔG = ΔH - TΔS combines enthalpy and entropy to predict whether a process will occur spontaneously (negative ΔG).

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a substance stores thermal energy and is vital for safety assessments in chemical manufacturing.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to capture the full thermodynamic picture of N-(4-nitrobenzyl)cyclohexanamine. The following sections detail the primary techniques, their underlying principles, and step-by-step protocols.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions and Heat Capacity

DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting points, glass transitions, and heat capacity.

Causality Behind Experimental Choices: By subjecting N-(4-nitrobenzyl)cyclohexanamine to a controlled temperature program, we can directly observe the energy absorbed or released during phase changes. This data is critical for identifying stable polymorphic forms and determining the compound's thermal stability limits.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

-

Sample Preparation: Accurately weigh 2-5 mg of N-(4-nitrobenzyl)cyclohexanamine into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point. A nitrogen purge is used to maintain an inert atmosphere.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate any changes in the material's properties after melting.

-

-

Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting event on the thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Data Presentation: Expected DSC Thermogram Data

| Parameter | Symbol | Expected Value (Illustrative) | Significance |

| Melting Point | Tm | e.g., 150-160 °C | Defines solid-liquid phase boundary |

| Enthalpy of Fusion | ΔHfus | e.g., 25-35 kJ/mol | Energy required to melt the solid |

| Heat Capacity (Solid) | Cp(s) | e.g., 1.2-1.5 J/g°C | Thermal energy storage capacity |

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of N-(4-nitrobenzyl)cyclohexanamine.

Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics

Should N-(4-nitrobenzyl)cyclohexanamine be investigated for its interaction with a biological target (e.g., a protein), ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event.

Causality Behind Experimental Choices: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This level of detail is crucial for understanding the driving forces behind molecular recognition.

Experimental Protocol: Characterizing Protein-Ligand Binding

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer.

-

Prepare a solution of N-(4-nitrobenzyl)cyclohexanamine (e.g., 10-20 times the protein concentration) in the same buffer to avoid heats of dilution.

-

Thoroughly degas both solutions.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell.

-

Load the N-(4-nitrobenzyl)cyclohexanamine solution into the injection syringe.

-

-

Titration:

-

Allow the system to equilibrate thermally.

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution.

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis: The raw data (heat pulses) are integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Data Presentation: Expected ITC Binding Data

| Parameter | Symbol | Expected Value (Illustrative) | Significance |

| Binding Affinity | Kd | e.g., 1-10 µM | Strength of the interaction |

| Stoichiometry | n | e.g., 1.0 | Molar ratio of binding |

| Enthalpy of Binding | ΔH | e.g., -20 kJ/mol | Heat released/absorbed on binding |

| Entropy of Binding | ΔS | e.g., 30 J/mol·K | Change in disorder on binding |

Visualization: ITC Experimental Workflow

Caption: Workflow for ITC analysis of protein-ligand binding.

Computational Chemistry: Predicting Thermodynamic Properties

In parallel with experimental work, computational methods can provide valuable estimates of thermodynamic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Causality Behind Experimental Choices: Computational modeling allows for the prediction of properties before a compound is even synthesized, guiding experimental efforts. It can also provide insights into the molecular basis of the observed thermodynamic data, such as the contributions of different vibrational modes to entropy.

Computational Workflow: DFT Calculations

-

Structure Optimization: The 3D structure of N-(4-nitrobenzyl)cyclohexanamine is optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial for two reasons:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the vibrational frequencies used to calculate the vibrational contributions to enthalpy and entropy.

-

-

Thermochemical Analysis: The results of the frequency calculation are used to compute the enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

Data Presentation: Expected Computational Data

| Parameter | Symbol | Expected Value (Illustrative) | Method |

| Enthalpy of Formation | ΔHf° | e.g., -50 to -100 kJ/mol | DFT (e.g., B3LYP/6-31G) |

| Standard Entropy | S° | e.g., 450-500 J/mol·K | DFT (e.g., B3LYP/6-31G) |

| Heat Capacity | Cv | e.g., 250-300 J/mol·K | DFT (e.g., B3LYP/6-31G*) |

Visualization: Computational Workflow

Caption: Workflow for computational prediction of thermodynamic properties using DFT.

Conclusion: Building a Self-Validating Thermodynamic Profile

The thermodynamic characterization of a novel compound like N-(4-nitrobenzyl)cyclohexanamine is an iterative process of experimentation and computation. The experimental data from techniques like DSC and ITC provide the benchmark for "real-world" behavior. Computational models, in turn, offer a theoretical framework for interpreting these results and predicting properties under different conditions. By integrating these approaches, researchers can build a robust and self-validating thermodynamic profile, accelerating the journey from molecular concept to functional application.

References

-

Principles of Thermal Analysis and Calorimetry. (Source: Mettler Toledo). [Link]

-

A Practical Guide to Isothermal Titration Calorimetry (ITC). (Source: GE Healthcare Life Sciences). [Link]

-

Density Functional Theory (DFT). (Source: LibreTexts Chemistry). [Link]

-

Thermochemistry in Gaussian. (Source: Gaussian, Inc.). [Link]

N-(4-nitrobenzyl)cyclohexanamine: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-nitrobenzyl)cyclohexanamine, a secondary amine of interest in medicinal chemistry and drug development. In the absence of a publicly available, dedicated Safety Data Sheet (SDS), this document synthesizes critical information on its chemical identity, inferred safety protocols based on analogous structures, a detailed synthesis methodology, and its potential applications, particularly as a scaffold in the design of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Compound Identity and Physicochemical Properties

N-(4-nitrobenzyl)cyclohexanamine is a bifunctional organic molecule incorporating both a cyclohexylamine and a 4-nitrobenzyl moiety. This unique combination of a saturated carbocycle and a substituted aromatic ring imparts specific physicochemical properties that are relevant to its potential biological activity and synthetic utility.

| Property | Value | Source |

| CAS Number | 59507-51-6 | CymitQuimica, BLD Pharm |

| Molecular Formula | C₁₃H₁₈N₂O₂ | CymitQuimica, BLD Pharm |

| Molecular Weight | 234.29 g/mol | BLD Pharm |

| Class | Secondary Amine | Inferred from structure |

Inferred Safety Profile and Handling

Hazard Identification

Based on the known properties of related compounds, N-(4-nitrobenzyl)cyclohexanamine should be treated as a hazardous substance with the following potential risks:

-

Corrosive: Cyclohexylamine is a known corrosive, and this derivative is likely to cause severe skin burns and eye damage.

-

Toxic: Harmful if swallowed, inhaled, or in contact with skin.

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to internal organs.

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Recommended Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are paramount.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator is recommended.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Synthesis via Reductive Amination: A Step-by-Step Protocol

Reductive amination is a robust and widely used method for the synthesis of secondary amines.[1][2] This two-step, one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine.

Reaction Principle

The synthesis of N-(4-nitrobenzyl)cyclohexanamine proceeds via the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an intermediate imine, which is then reduced in situ. Sodium borohydride or similar reducing agents can be employed for this transformation.[3][4]

Caption: Reductive amination workflow for N-(4-nitrobenzyl)cyclohexanamine synthesis.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Amine Addition: Add cyclohexylamine (1.1 eq) to the solution and stir at room temperature.

-

Imine Formation: The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Quenching and Extraction: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-(4-nitrobenzyl)cyclohexanamine.

Rationale for Drug Development: A Bifunctional Scaffold

The chemical architecture of N-(4-nitrobenzyl)cyclohexanamine presents two key motifs that are of significant interest in medicinal chemistry: the cyclohexylamine core and the nitrobenzyl group.

The Cyclohexylamine Moiety in Bioactive Molecules

The cyclohexylamine scaffold is a prevalent structural feature in a variety of pharmaceuticals and biologically active compounds.[5] Its lipophilic nature can enhance membrane permeability, a desirable trait for drug candidates. Derivatives of cyclohexylamine have been explored for a range of therapeutic applications, including analgesic and antidepressant activities.[6]

The Nitroaromatic Group: A Hypoxia-Activated Prodrug Trigger

The 4-nitrobenzyl group is a well-established "trigger" for hypoxia-activated prodrugs (HAPs).[7] In the low-oxygen environment characteristic of solid tumors, nitroreductase enzymes can selectively reduce the nitro group, leading to the release of a cytotoxic agent. This targeted drug release mechanism minimizes off-target toxicity to healthy, well-oxygenated tissues. The nitro group can be considered both a pharmacophore and a toxicophore, contributing to both the desired biological activity and potential toxicity.[8][9]

Caption: Hypoxia-activated prodrug strategy utilizing a nitrobenzyl trigger.

Analytical Characterization

The identity and purity of synthesized N-(4-nitrobenzyl)cyclohexanamine must be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the cyclohexyl ring, the benzylic CH₂ group, and the aromatic protons of the nitrobenzyl moiety. The integration of these signals should be consistent with the structure. |

| ¹³C NMR Spectroscopy | Resonances for all 13 carbon atoms in the molecule, with distinct chemical shifts for the aliphatic carbons of the cyclohexyl ring and the aromatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic groups, and the symmetric and asymmetric stretches of the nitro group. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC can be used for both qualitative and quantitative analysis.[10] |

Gas chromatography (GC) can also be an effective method for the analysis of secondary amines.[11][12]

Conclusion and Future Directions

N-(4-nitrobenzyl)cyclohexanamine is a synthetically accessible secondary amine with significant potential in drug discovery. Its structure combines a proven bioactive scaffold (cyclohexylamine) with a functional group (4-nitrobenzyl) that can be exploited for targeted drug delivery to hypoxic tumors. While a dedicated SDS is not currently available, a thorough risk assessment based on related compounds allows for its safe handling in a research setting. Future research should focus on the synthesis of derivatives and their evaluation as potential anticancer agents, leveraging the principles of hypoxia-activated prodrug design.

References

-

Ataman Kimya. CYCLOHEXYLAMINE. Available at: [Link]

-

MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Available at: [Link]

-

Agilent. Analysis of primary, secondary and tertiary amines. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

-

ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Available at: [Link]

-

RSC Publishing. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available at: [Link]

-

Wikipedia. Cyclohexylamine. Available at: [Link]

-

Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Available at: [Link]

-

PMC. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Available at: [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. Available at: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

-

Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

ResearchGate. Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. redalyc.org [redalyc.org]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

Literature review of N-(4-nitrobenzyl)cyclohexanamine derivatives

Executive Summary

The compound N-(4-nitrobenzyl)cyclohexanamine (CAS: 59507-51-6) represents a versatile secondary amine scaffold bridging industrial materials science and pharmaceutical chemistry. Structurally, it combines a lipophilic cyclohexane ring with a para-nitrobenzyl moiety, creating a molecule with distinct electronic and steric properties.

This guide provides a critical review of the literature surrounding this scaffold. While primarily documented as a high-efficiency corrosion inhibitor for mild steel in acidic environments, its utility extends into drug development as a strategic intermediate . The nitro group serves as a "masked" amine, allowing for the synthesis of unsymmetrical p-phenylenediamines—a core motif in various bioactive agents. This review synthesizes synthetic methodologies, physicochemical profiles, and structure-activity relationships (SAR) to support research in both domains.

Chemical Foundation & Physicochemical Profile

Understanding the fundamental properties of N-(4-nitrobenzyl)cyclohexanamine is prerequisite to its application. The molecule exhibits a balance of basicity (secondary amine) and electron-withdrawing character (nitro group).

Structural Properties

-

Lipophilicity: The cyclohexyl group imparts significant lipophilicity (LogP ~ 2.4–3.0), facilitating membrane permeability in biological systems and surface adsorption in industrial applications.

-

Electronic Effects: The p-nitro group (

) is a strong electron-withdrawing group (EWG), which decreases the electron density on the benzyl ring but has a minimal inductive effect on the distant amine nitrogen, preserving its basicity for salt formation or coordination.

Key Physicochemical Data

| Property | Value / Description | Significance |

| Molecular Formula | Core stoichiometry.[1] | |

| Molecular Weight | 234.29 g/mol | Fragment-like space for drug design. |

| Physical State | Yellow/Orange Solid or Oil | Nitro group chromophore induces color. |

| pKa (Calculated) | ~9.5 (Amine) | Exists as a cation at physiological pH. |

| H-Bond Donors | 1 (NH) | Critical for receptor binding or surface adsorption. |

| H-Bond Acceptors | 3 (NO2, NH) | Interaction points for solvent/target. |

Synthetic Methodologies

The literature prioritizes Reductive Amination as the gold standard for synthesizing N-(4-nitrobenzyl)cyclohexanamine due to its high yield and operational simplicity. Alternative routes like nucleophilic substitution exist but are less favored due to poly-alkylation side products.

Primary Route: Reductive Amination

This pathway involves the condensation of 4-nitrobenzaldehyde with cyclohexylamine to form an imine (Schiff base) intermediate, followed by selective reduction.

Critical Analysis of Reducing Agents:

-

Sodium Borohydride (

): Requires a two-step procedure (imine formation -

Sodium Cyanoborohydride (

): Enables a one-pot reaction at pH 6 but generates toxic cyanide waste. -

Sodium Triacetoxyborohydride (

): The preferred modern reagent. It is less toxic than cyanoborohydride and allows for a one-pot protocol without reducing the nitro group.

Synthetic Workflow Diagram (Graphviz)

Figure 1: Comparative synthetic pathways highlighting the critical intermediate stage.

Industrial Application: Corrosion Inhibition[4]

A significant portion of the literature regarding this specific derivative focuses on materials science. The compound acts as a Mixed-Type Inhibitor for mild steel in acidic media (e.g., 1M HCl).[4]

Mechanism of Action

The inhibition efficiency (IE%) typically exceeds 90% at optimal concentrations. The mechanism is driven by the adsorption of the molecule onto the metal surface, following the Langmuir Adsorption Isotherm .[4][5]

-

Adsorption Centers:

-

Nitrogen Lone Pair: The secondary amine nitrogen coordinates with empty d-orbitals of Iron (Fe).

-

Pi-Electron Cloud: The aromatic benzene ring interacts with the metal surface.

-

Nitro Group: Although electron-withdrawing, the oxygen atoms can participate in electrostatic interactions.

-

-

Cyclohexyl Role: The hydrophobic cyclohexyl ring forms a barrier layer, repelling water and corrosive ions (

) from the metal surface.

Pharmaceutical Landscape & SAR

In drug discovery, N-(4-nitrobenzyl)cyclohexanamine is rarely a final drug but serves as a high-value pharmacophore or intermediate .

Structure-Activity Relationship (SAR)

The scaffold offers three distinct vectors for modification:

-

The Nitro Group (Pro-drug/Precursor):

-

Metabolic Activation: In hypoxic environments (e.g., solid tumors, anaerobic bacteria), the nitro group can be reduced to a hydroxylamine or amine, triggering cytotoxicity (similar to Metronidazole).

-

Synthetic Handle: Reduction yields a primary aniline, enabling the synthesis of ureas, amides, or sulfonamides.

-

-

The Secondary Amine (Binding Core):

-

Ionizable at physiological pH, allowing ionic bonding with Asp/Glu residues in receptor pockets.

-

Can be further alkylated to form tertiary amines (preventing metabolism).

-

-

The Cyclohexyl Ring (Lipophilic Domain):

-

Fills hydrophobic pockets (e.g., in GPCRs or enzymes).

-

Can be substituted (e.g., 4-hydroxyl) to tune solubility.

-

SAR Visualization (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) map detailing pharmacophoric contributions.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of N-(4-nitrobenzyl)cyclohexanamine. Scale: 10 mmol.

-

Imine Formation:

-

Dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and cyclohexylamine (0.99 g, 10 mmol) in dry Methanol (30 mL).

-

Add anhydrous

(2 g) to sequester water. -

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (

, 0.57 g, 15 mmol) portion-wise over 20 minutes. -

Allow to warm to RT and stir for 12 hours.

-

-

Work-up:

-

Quench with water (10 mL). Evaporate Methanol under reduced pressure.

-

Extract aqueous residue with Dichloromethane (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 8:2).

-

Protocol B: Corrosion Inhibition Assay (Weight Loss Method)

Objective: Determine inhibition efficiency (IE%) on mild steel.

-

Preparation: Polish mild steel coupons (

cm) with emery paper (grades 400–1200). Degrease with acetone. -

Solution: Prepare 1M HCl blank and solutions containing 10–100 ppm of the inhibitor.

-

Immersion: Suspend weighed coupons in solutions for 24 hours at 303 K.

-

Calculation:

-

Reweigh coupons after washing.

-

Calculate IE% using:

-

(Where

is weight loss in blank,

-

References

-

BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde. Retrieved from 6

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from 2

-

Betti, Z. A., et al. (2025).[4][7] Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-nitrobenzylidene) amino)-4H-1,2,4-triazole-3-thiol. Prog. Color Colorants Coat.[4] Retrieved from 4

-

PubChem. (2025).[8] N-(4-nitrobenzyl)cyclopentanamine Compound Summary. National Library of Medicine. Retrieved from 8[8]

-

Narvariya, R., et al. (2022).[1] One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ResearchGate. Retrieved from 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(4-nitrobenzyl)cyclopentanamine | C12H16N2O2 | CID 870245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of N-(4-nitrobenzyl)cyclohexanamine via Reductive Amination

Abstract & Scope

This guide details the optimized protocol for synthesizing N-(4-nitrobenzyl)cyclohexanamine (CAS: 59507-51-6) from 4-nitrobenzaldehyde and cyclohexylamine .

The synthesis of secondary amines containing nitro-aromatic moieties presents a specific chemoselective challenge: reducing the intermediate imine (C=N) without reducing the nitro group (NO

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that exhibits superior selectivity for imines over aldehydes and nitro groups, enabling a robust "one-pot" synthesis suitable for pharmaceutical intermediate production.

Strategic Analysis: The Chemoselective Route

The Challenge: Functional Group Compatibility

-

Method A: Direct Alkylation (Avoid): Reacting cyclohexylamine with 4-nitrobenzyl bromide leads to poly-alkylation (formation of tertiary amines and quaternary ammonium salts), resulting in poor yield and difficult purification.

-

Method B: Catalytic Hydrogenation (Avoid): Using H

with metal catalysts (Pd, Pt, Ni) will reduce the -NO -

Method C: Hydride Reduction (Recommended): Borohydride reagents allow for "One-Pot" procedures.

-

Sodium Borohydride (NaBH

): Too reactive; reduces aldehydes to alcohols if not carefully staged. -

Sodium Cyanoborohydride (NaBH

CN): Effective but generates toxic cyanide byproducts and requires strict pH control. -

Sodium Triacetoxyborohydride (STAB): The optimal reagent. It is less toxic than cyanoborohydride and sterically bulky, making it highly selective for the protonated imine over the aldehyde starting material.

-

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then protonated (often by acetic acid or the reagent itself), activating it for hydride transfer from STAB.

Figure 1: Mechanistic pathway highlighting the critical reduction step where STAB selectively reduces the imine without affecting the nitro group.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 4-Nitrobenzaldehyde | 151.12 | 1.0 | Limiting Reagent |

| Cyclohexylamine | 99.17 | 1.1 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (pH adjustment) |

| 1,2-Dichloroethane (DCE) | - | Solvent | 0.2 M Concentration |

Safety Note: STAB releases acetic acid upon hydrolysis. Handle in a fume hood. 4-nitrobenzaldehyde is a skin irritant.

Step-by-Step Procedure

Phase 1: Imine Formation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and dry DCE (50 mL). Stir until fully dissolved.

-

Amine Addition: Add cyclohexylamine (1.26 mL, 11 mmol) via syringe.

-

Catalysis: Add Acetic Acid (0.57 mL, 10 mmol). Note: AcOH promotes imine formation and protonates the imine for faster reduction.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. The solution may turn slightly cloudy or change color as the imine forms.

Phase 2: Selective Reduction

-

Reagent Addition: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add STAB (2.97 g, 14 mmol) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at RT.

-

Time: Typically 3–16 hours.

-

Monitoring: Check via TLC (Silica; 30% EtOAc in Hexanes). Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of the amine (Rf ~0.2-0.3, often streaks).

-

Phase 3: Workup & Purification

-

Quench: Slowly add saturated aqueous NaHCO

(30 mL) to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Washing: Combine organic layers and wash with Brine (1 x 30 mL).

-

Drying: Dry over anhydrous Na

SO -

Purification:

-

Flash Chromatography: Silica gel, gradient elution 10%

40% EtOAc in Hexanes. -

Salt Formation (Recommended for storage): Dissolve crude oil in minimal Ethanol/EtOAc and add 4M HCl in Dioxane. The hydrochloride salt precipitates as a white/off-white solid.

-

Process Control & Validation

Expected Data

-

Physical State: The free base is typically a yellow/viscous oil. The HCl salt is a white solid.

-

Yield: Expected isolated yield 85–95%.

Analytical Characterization

| Technique | Feature | Diagnostic Signal |

| Benzylic CH | Singlet at ~3.90 ppm (2H). Distinctive shift from aldehyde (~10 ppm). | |

| Aromatic Ring | Two doublets (AA'BB' system) at ~8.18 ppm (2H, ortho to NO | |

| Cyclohexyl C-H | Multiplet at ~2.45 ppm (1H, N-CH) and broad alkyl range 1.0–2.0 ppm. | |

| IR Spectroscopy | Nitro Group | Strong bands at 1520 cm |

| IR Spectroscopy | Amine (NH) | Weak band at 3300–3400 cm |

Workflow Decision Tree

Figure 2: Operational workflow highlighting decision points for reaction monitoring and final product isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent (STAB is moisture sensitive). | Ensure DCE is dry/anhydrous. Increase STAB to 2.0 eq. |

| Aldehyde Persists | Slow imine formation. | Extend the pre-stirring time (Phase 1) before adding STAB. Add molecular sieves (4Å) to sequester water. |

| Dialkylation | Amine is too nucleophilic. | Not an issue with cyclohexylamine (steric bulk prevents tertiary amine formation). |

| Product is Colored | Nitro-compounds often oxidize/degrade. | Purify quickly. Store as HCl salt (much more stable). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. (Historical context for selectivity).

-

Sigma-Aldrich. (n.d.). Product Specification: Sodium triacetoxyborohydride. (Reagent properties and handling).

-

PubChem. (n.d.).[1] N-(4-nitrobenzyl)cyclohexanamine (CAS 59507-51-6).[6][7][8] National Library of Medicine.

Sources

- 1. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. 59507-51-6|N-(4-Nitrobenzyl)cyclohexanamine|BLD Pharm [bldpharm.com]

- 7. N-(4-nitrobenzyl)cyclohexanamine hydrobromide | CymitQuimica [cymitquimica.com]

- 8. N-(4-nitrobenzil)sikloheksanamina CAS#: 59507-51-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

Application Note: Scalable Production of N-(4-nitrobenzyl)cyclohexanamine

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(4-nitrobenzyl)cyclohexanamine via chemoselective reductive amination. Unlike catalytic hydrogenation methods which risk reducing the nitro group to an aniline, this protocol utilizes a hydride transfer mechanism (Sodium Borohydride) following imine formation. This "Stepwise Indirect" approach is selected for its high atom economy, cost-effectiveness at scale, and superior safety profile compared to one-pot triacetoxyborohydride (STAB) methods which often require chlorinated solvents. The guide includes critical process safety parameters, a self-validating purification workflow (Acid-Base Swing), and analytical characterization standards.

Introduction & Strategic Route Selection

The Target Molecule

-

IUPAC Name: N-(4-nitrobenzyl)cyclohexanamine

-

Role: Secondary amine building block. The nitro group serves as a "masked" aniline, allowing for subsequent reduction and functionalization after the amine coupling is established.

-

Key Challenge: Chemoselectivity. The 4-nitro group is highly susceptible to reduction.[1] Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group to an amine (

) simultaneously with the imine reduction, destroying the target structure.

Route Comparison: Why Reductive Amination?

| Feature | Route A: Nucleophilic Substitution | Route B: Reductive Amination (Selected) |

| Reagents | 4-Nitrobenzyl bromide + Cyclohexylamine | 4-Nitrobenzaldehyde + Cyclohexylamine + Hydride |

| Selectivity | Poor. High risk of over-alkylation (formation of tertiary amines). | Excellent. Mono-alkylation is kinetically favored. |

| Safety | Low. Benzyl halides are severe lachrymators and skin irritants. | High. Aldehydes are easier to handle; Borohydrides are manageable solids. |

| Atom Economy | Low (Stoichiometric bromide waste). | High (Water is the primary byproduct). |

The Scalable Solution: Stepwise Reductive Amination

While Sodium Triacetoxyborohydride (STAB) is excellent for small-scale "one-pot" synthesis, it is expensive and typically requires 1,2-Dichloroethane (DCE) or THF. For scalable production (>100g) , we utilize a Two-Step, One-Pot protocol using Methanol (MeOH) and Sodium Borohydride (NaBH₄) .

-

Imine Formation: Dehydration of aldehyde and amine in MeOH.

-

Reduction: Controlled addition of NaBH₄.

Reaction Mechanism & Pathway[2]

The reaction proceeds via the formation of a Schiff base (imine), which is subsequently reduced by the borohydride.

Figure 1: Synthetic pathway ensuring preservation of the nitro group.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Cyclohexylamine (1.1 equiv) - Slight excess drives equilibrium.

-

Sodium Borohydride (NaBH₄) (0.6 - 1.0 equiv)

-

Methanol (Anhydrous preferred)

-

Hydrochloric acid (2M and 6M)

-

Sodium Hydroxide (2M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

-

Equipment:

-

3-Neck Round Bottom Flask (equipped with reflux condenser and addition funnel).

-

Overhead mechanical stirrer (essential for scale >50g).

-

Ice/Water bath.

-

Step-by-Step Methodology

Phase 1: Imine Formation (The Equilibrium Push)

-

Charge: Load 4-Nitrobenzaldehyde (e.g., 50.0 g, 331 mmol) into the flask.

-

Solvate: Add Methanol (250 mL, 5 vol). Stir until dissolved.

-

Addition: Add Cyclohexylamine (36.1 g, 41.7 mL, 364 mmol) dropwise over 15 minutes.

-

Observation: The reaction is slightly exothermic. Solution may turn yellow/orange (characteristic of imines).

-

-

Reaction: Heat to mild reflux (65°C) for 2 hours.

-

Validation Point: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

Phase 2: Chemoselective Reduction[2]

-

Cooling: Cool the mixture to 0–5°C using an ice bath. Critical: Low temperature prevents side reactions and controls hydrogen evolution.

-

Reduction: Add NaBH₄ (12.5 g, 331 mmol) portion-wise over 45 minutes.

-

Safety Note: Hydrogen gas (

) will evolve.[3] Ensure good ventilation. Do not seal the vessel.

-

-

Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

Phase 3: The "Acid-Base Swing" Workup (Purification)

This workup strategy avoids chromatography by leveraging the basicity of the product.

-

Quench: Slowly add water (100 mL) to quench excess hydride.

-

Evaporation: Remove Methanol under reduced pressure (Rotavap).

-

Extraction 1 (Removal of Neutrals):

-

Dissolve residue in DCM (200 mL).

-

Wash with Water (2 x 100 mL).

-

Validation: The product is in the Organic (DCM) phase.

-

-

The Swing (Purification):

-

Extract the DCM layer with 2M HCl (2 x 150 mL).

-

Chemistry: The amine product protonates (

) and moves to the Aqueous Phase . Neutral impurities (unreacted aldehyde, non-basic byproducts) stay in the DCM. -

Discard the DCM layer.

-

-

Recovery:

-

Cool the acidic aqueous phase.

-

Basify with 6M NaOH until pH > 12. Product will oil out or precipitate.

-

Extract with fresh DCM (3 x 100 mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate.

Phase 4: Salt Formation (Optional for Solid Storage)

If the free base is an oil or low-melting solid, convert to the HCl salt for stability.

-

Dissolve free amine in minimal Ethanol.

-

Add 2M HCl in Diethyl Ether/Dioxane.

-

Filter the white precipitate (N-(4-nitrobenzyl)cyclohexanamine hydrochloride).

Process Flow & Logic

Figure 2: The "Acid-Base Swing" purification logic eliminates the need for chromatography.

Process Safety & Scale-Up Considerations

Thermal Runaway Risks[5]

-

Imine Formation: Mildly exothermic. On scales >1kg, controlled addition of the amine is required to maintain T < 40°C before heating.

-

Reduction: The addition of NaBH₄ generates heat and hydrogen gas.

-

Control: Do not add NaBH₄ all at once. Use a solids addition funnel or dissolve NaBH₄ in alkalized methanol (0.1% NaOH) and add as a slurry.

-

Limit: Maintain internal temperature < 15°C during addition to prevent decomposition of the nitro group or solvent boil-over.

-

Hydrogen Management

-

Hazard: 1 mole of NaBH₄ can theoretically release 4 moles of H₂ upon acidic quench (or slowly during reaction with MeOH).

-

Mitigation: Ensure reactor headspace is swept with Nitrogen to a scrubber or vent. No ignition sources.

Toxicity[5]

-

4-Nitrobenzaldehyde: Irritant.

-

Cyclohexylamine: Corrosive, flammable, toxic by inhalation. Use exclusively in a fume hood.

Analytical Validation

| Test | Method | Expected Result |

| Identity (NMR) | 1H NMR (CDCl₃) | δ 8.18 (d, 2H, Ar-NO₂) , 7.50 (d, 2H, Ar), 3.92 (s, 2H, N-CH₂-Ar), 2.45 (m, 1H, N-CH-Cy). Absence of aldehyde peak (~10 ppm). |

| Purity (HPLC) | C18 Column, ACN/H₂O | Single peak >98% area. |

| Appearance | Visual | Yellowish oil or off-white solid (Free base); White solid (HCl salt). |

| Melting Point | Capillary | HCl Salt: ~200°C (dec). Free Base: Low melting solid/oil. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link

-

Occupational Safety and Health Administration (OSHA). "Cyclohexylamine - Occupational Chemical Database." Link

Sources

- 1. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. redalyc.org [redalyc.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Removing Unreacted 4-Nitrobenzaldehyde

Target Analyte: 4-Nitrobenzaldehyde (4-NBA) CAS: 555-16-8 Common Issue: Co-elution with product during chromatography; "Sticky" impurity in condensation reactions.

Executive Summary & Strategy Matrix

Removing unreacted 4-nitrobenzaldehyde (4-NBA) requires exploiting its specific chemical reactivity. Unlike generic impurities, 4-NBA possesses two distinct "handles": a reactive aldehyde and a polar nitro group .

Do not rely solely on silica chromatography, as 4-NBA often "streaks" or co-elutes with polar products. Instead, use a Chemo-Selective Filtration strategy.

Method Selection Matrix

| Method | Best For... | Principle | Efficiency |

| Bisulfite Wash | Large scale (>1g); Stable products | Forms water-soluble sulfonate adduct | High (95%+) |

| Scavenger Resin | High-value/Late-stage; Acid-sensitive products | Covalent capture on solid support | Very High (>99%) |

| Flash Column | Small scale; Non-polar products | Polarity difference (Nitro group) | Moderate |

Tier 1: The Bisulfite Adduct Protocol (Gold Standard)

The most robust method involves converting the lipophilic 4-NBA into a water-soluble bisulfite adduct. Crucial Insight: Standard biphasic washing (water/DCM) often fails because 4-NBA is poorly soluble in water, preventing the bisulfite from attacking effectively. You must use a homogenous phase initially.

The "Brindle" Improved Protocol

Based on optimization by Boucher et al. (Org. Process Res. Dev. 2017) [1]

Reagents:

-

Saturated Sodium Bisulfite (

) solution (freshly prepared). -

Water-miscible solvent (Methanol or DMF).[1]

-

Extraction solvent (EtOAc or DCM).

Step-by-Step Workflow:

-

Dissolution: Dissolve your crude reaction mixture in a water-miscible solvent (e.g., Methanol, 5–10 mL per gram of crude). This ensures the aldehyde is accessible.

-

Adduct Formation: Add 0.5 – 1.0 equivalents (relative to expected aldehyde) of saturated aqueous

.-

Observation: A precipitate (the bisulfite adduct) may form immediately.

-

Action: Shake/Stir vigorously for 5–10 minutes.

-

-

Phase Creation: Dilute the mixture significantly with Water (to dissolve the adduct) and your Organic Solvent (to hold your product).[2]

-

Ratio: 1 part Reaction Mix : 5 parts Water : 5 parts Organic.

-

-

Separation: Transfer to a separatory funnel. Shake and separate.

-

Aqueous Layer: Contains 4-NBA-bisulfite adduct (Discard).

-

Organic Layer: Contains purified product.[1]

-

-

Wash: Wash the organic layer once with brine to remove residual bisulfite, then dry over

.

Figure 1: Logic flow for the "Homogenous-to-Biphasic" Bisulfite extraction.

Tier 2: Solid-Phase Scavenging (High Value/Sensitivity)

If your product contains acid-labile protecting groups (e.g., acetals, Boc) or is water-sensitive, aqueous bisulfite washes may cause degradation. Use polymer-supported scavengers.[3][4]

Recommended Resin: PS-TsNHNH2 (Polystyrene-supported Tosylhydrazide). Mechanism: The hydrazide reacts with the aldehyde to form a stable hydrazone, which remains attached to the bead.

Protocol:

-

Calculation: Estimate the amount of unreacted 4-NBA (via NMR or TLC).

-

Stoichiometry: Add 2.0 to 3.0 equivalents of resin relative to the impurity.

-

Solvent: Dissolve crude in DCM, THF, or Ethanol (DCM is preferred for resin swelling).

-

Incubation: Add resin and stir gently (do not use a magnetic stir bar that grinds the beads; use an orbital shaker or overhead stirrer) for 2–4 hours at Room Temp.

-

Accelerator: Adding a catalytic amount of Acetic Acid (1-2 drops) significantly speeds up hydrazone formation.

-

-

Filtration: Filter through a fritted glass funnel or a cotton plug. The 4-NBA remains trapped on the filter cake.

Tier 3: Chromatography & Detection[5][6][7]

If you must use column chromatography, 4-NBA can be deceptive. It is moderately polar due to the nitro group but lacks H-bond donation, often causing it to "smear" or hide under other peaks.

Visualization (TLC)

Do not rely solely on UV (

-

Stain: 2,4-DNP (Dinitrophenylhydrazine)

-

Preparation: 12g 2,4-DNP + 60mL conc.

+ 80mL -

Result: 4-NBA appears as a distinct Yellow-Orange to Red spot immediately upon dipping (heating often not required).

Separation Logic

-

Stationary Phase: Standard Silica Gel (

). -

Mobile Phase: 4-NBA typically elutes in 10-20% EtOAc/Hexanes.

-

Optimization: If your product

Troubleshooting & FAQs

Q: I used the bisulfite wash, but a solid formed at the interface that won't dissolve.

-

Diagnosis: This is likely the bisulfite adduct of 4-NBA. For very lipophilic aldehydes, the adduct itself may be insoluble in both water and the organic layer.[2]

-

Solution: Do not try to dissolve it. Filter the entire biphasic mixture through a pad of Celite .[2] The solid adduct will stay on the Celite. Wash the pad with your organic solvent, then separate the layers of the filtrate.

Q: My product is an amine. Will bisulfite react with it?

-

Risk: Generally low, but bisulfite is acidic (

). It may protonate your amine, dragging it into the aqueous layer. -

Fix: Keep the aqueous layer. After extracting the impurities, basify the aqueous layer (

) and re-extract with organic solvent to recover any lost amine product.

Q: Can I use steam distillation?

-

Feasibility: Yes, 4-NBA is steam volatile. However, this requires heating your product to

in water. Only use this if your product is thermally stable and non-volatile.

Q: The Scavenger resin is not working after 4 hours.

-

Diagnosis: The reaction is too slow due to steric hindrance or lack of catalysis.

-

Solution: Heat the mixture to

or add 1% Acetic Acid. Ensure the solvent used swells the resin (DCM/THF are better than MeOH for polystyrene resins).

References

-

Boucher, M. M., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Biotage. "Scavenger Resins: User Guide and Selection Chart."

-

University of Rochester. "TLC Stains and Visualization Methods."

Sources

Optimizing temperature for N-(4-nitrobenzyl)cyclohexanamine reaction

Optimization of Reaction Temperature for N-(4-nitrobenzyl)cyclohexanamine Synthesis

Executive Summary

This guide addresses the critical impact of temperature on the synthesis of N-(4-nitrobenzyl)cyclohexanamine .[1] While this secondary amine can be synthesized via multiple routes, temperature control is the primary determinant for suppressing the formation of the tertiary amine impurity (N,N-bis(4-nitrobenzyl)cyclohexanamine) and preventing thermal degradation of the nitro moiety.

This document focuses on the two most prevalent synthetic pathways:

-

Nucleophilic Substitution (

) : 4-Nitrobenzyl bromide + Cyclohexylamine. -

Reductive Amination : 4-Nitrobenzaldehyde + Cyclohexylamine.

Module 1: The Reaction Landscape (Mechanism & Kinetics)

To optimize temperature, one must understand the competing kinetic pathways. The nitro group at the para position is a strong electron-withdrawing group (EWG). This significantly lowers the activation energy (

The Thermal Paradox:

-

Low Temperature (< 20°C): Reaction is slow; risk of precipitation of intermediates.

-

High Temperature (> 60°C): The rate of the second alkylation (impurity formation) increases disproportionately compared to the first.

Visualizing the Kinetic Pathway

The following diagram illustrates the competition between the desired mono-alkylation and the undesired bis-alkylation, modulated by thermal energy.

Figure 1: Kinetic competition in the

Module 2: Optimized Protocols

Protocol A: Nucleophilic Substitution (

)

Best for: Small scale, readily available reagents.

Critical Parameter: The reaction is exothermic. The para-nitro group stabilizes the transition state, making the benzylic carbon highly electrophilic.

-

Preparation: Dissolve Cyclohexylamine (2.0 equiv) in Acetonitrile (MeCN).

-

Why 2.0 equiv? The excess acts as a base to scavenge HBr and statistically reduces the chance of the product reacting with the bromide.

-

-

Addition: Cool solution to 0°C . Add 4-Nitrobenzyl bromide (1.0 equiv) dropwise as a solution in MeCN.

-

Temperature Ramp:

-

Allow to warm to Room Temperature (20–25°C) .

-

Do NOT Reflux. Refluxing MeCN (82°C) will cause significant bis-alkylation (15–20% impurity).

-

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Evaporate solvent, redissolve in DCM, wash with sat.

.

Protocol B: Reductive Amination

Best for: High purity requirements, avoiding over-alkylation.

-

Imine Formation: Mix 4-Nitrobenzaldehyde (1.0 equiv) and Cyclohexylamine (1.05 equiv) in Methanol or DCE.

-

Temp: Heat to 40°C for 2 hours (or use

at RT) to ensure complete imine formation.

-

-

Reduction: Cool to 0°C . Add

(1.5 equiv) or-

Temp: Maintain 0°C to 10°C during addition.

-

Warning: Do not heat the reduction step. High temps with borohydrides can lead to reduction of the nitro group to an amine or azo-compounds.

-

Module 3: Troubleshooting Hub (FAQs)

Q1: I am seeing a "double spot" on TLC very close to my product. What is it?

-

Diagnosis: This is likely the tertiary amine (N,N-bis(4-nitrobenzyl)cyclohexanamine).

-

Root Cause: Reaction temperature was too high or the addition of the benzyl bromide was too fast, creating localized high concentrations.

-

Solution: Lower reaction temperature to 20°C. Increase the equivalents of cyclohexylamine to 3.0 to statistically favor mono-alkylation.

Q2: The reaction mixture turned black/tarry. Is my product gone?

-

Diagnosis: Thermal decomposition or polymerization.

-

Root Cause: Nitro-benzyl halides are thermally sensitive. If heated near reflux (>80°C) in the presence of amines, electron transfer processes can initiate radical polymerization.

-

Solution: Discard. Repeat the experiment keeping T < 40°C. Ensure the reaction is protected from light, as nitro-compounds can be photosensitive.

Q3: Can I use catalytic hydrogenation (

-

Diagnosis: CRITICAL STOP.

-

Reasoning: Standard hydrogenation conditions will reduce the nitro group (

) to an aniline ( -

Solution: Use hydride reagents (

) which are chemoselective for the imine over the nitro group.

Module 4: Data & Optimization Matrices

The following data illustrates the impact of temperature on yield and impurity profile for the

Table 1: Temperature vs. Product Selectivity (Conditions: 1.0 eq Bromide, 2.0 eq Amine, MeCN, 6 hours)

| Temperature | Conversion (%) | Target Yield (%) | Bis-Alkylated Impurity (%) | Observations |

| 0°C | 65% | 62% | < 1% | Reaction too slow; incomplete conversion. |

| 25°C (Optimal) | 98% | 92% | 3-5% | Ideal balance of rate and selectivity. |

| 50°C | 100% | 78% | 15% | Significant over-alkylation observed. |

| 82°C (Reflux) | 100% | 60% | 25% + Tars | Darkening of solution; difficult purification. |

Table 2: Solvent Effects on Temperature Optimization

| Solvent | Boiling Point | Recommended T | Notes |

| Dichloromethane (DCM) | 40°C | Reflux (40°C) | Good for limiting max temp, but slower rate. |

| Acetonitrile (MeCN) | 82°C | 25°C | Best rate enhancement due to polarity; requires T control. |

| Ethanol (EtOH) | 78°C | 50°C | Protic solvent solvates nucleophile, slowing reaction; requires higher T. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group and Alkyl Halides).

-

Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methods).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for chemoselective reductive amination).

-

PubChem Compound Summary. (n.d.). 4-Nitrobenzyl bromide.[3] National Center for Biotechnology Information. (Safety and Reactivity Data).

Sources

Technical Support Center: Catalyst Poisoning in Amine Synthesis

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: AMINE-SYN-ERR-001 Subject: Troubleshooting Deactivation & Poisoning Protocols

Introduction: Welcome to the Catalysis Crisis Center

If you are reading this, your reaction likely stalled at 40% conversion, or your selectivity just inverted. I understand the frustration. In amine synthesis—whether via heterogeneous hydrogenation or homogeneous cross-coupling—the amine product itself is often the primary suspect in catalyst deactivation.

This guide is not a textbook. It is a diagnostic system designed to isolate the variable killing your active sites. We will move from Triage (Diagnosis) to Mitigation (Treatment) using field-proven logic.

Module 1: Triage & Diagnosis

Before adding more catalyst, you must determine why the reaction failed. Adding fresh catalyst to a poisoned feed is simply an expensive way to ruin more metal.

Q: Is my catalyst poisoned, or is it just unstable?

A: The kinetic profile of the failure tells the story.

-

Poisoning: Typically shows a sharp initial drop in activity or a complete stall after a specific turnover number (TON) as the poison saturates the active sites.

-

Sintering/Leaching: Manifests as a gradual, linear decline in activity over time or across recycling batches.

-

Pore Blocking: Often looks like poisoning but is caused by oligomer formation (coking).

Diagnostic Workflow: Use the logic map below to categorize your failure mode.

Figure 1: Diagnostic logic flow to distinguish between reagent limitation, intrinsic catalyst deactivation, and feedstock poisoning.

Module 2: Heterogeneous Hydrogenation (Pd/C, Raney Ni)

Q: My reductive amination stops halfway. Is the product killing the catalyst?

A: Yes, this is Product Inhibition , a reversible form of poisoning. Primary and secondary amines are strong Lewis bases. They can compete with the imine substrate for adsorption on the metal surface. If the amine binds too tightly, it blocks the active sites.

The Mechanism:

The nitrogen lone pair (

The Fix:

-

Acidic Additives: Add 1.0–5.0 mol% of acetic acid or methanesulfonic acid.

-

Why: Protonating the amine product (

) removes the lone pair's ability to coordinate with the metal.

-

-

Solvent Switch: Move to protic solvents (MeOH, EtOH). Solvation shells around the amine reduce its binding affinity to the metal.

Q: I suspect Sulfur poisoning. How do I confirm and fix it?

A: Sulfur is an Irreversible Poison . Even trace amounts (ppm levels) of thiols, thioethers, or thioamides can coat a Pd or Pt surface permanently.

Data: Sensitivity by Metal

| Metal | Sulfur Tolerance | Mechanism of Failure | Recommended Action |

|---|---|---|---|

| Ruthenium (Ru) | Low | Strong Ru-S bond formation | Switch to high pressure (>50 bar) or Sulfided catalyst. |

| Palladium (Pd) | Very Low | Surface saturation (Geometric blocking) | Requires feedstock purification (see Module 4). |

| Platinum (Pt) | Moderate | Electronic modification | Use Pt/C (Sulfided) variant. |

| Raney Nickel | Moderate | Bulk sulfidation | Increase loading (sacrificial surface area). |

The Fix: If your molecule contains sulfur (e.g., a thiophene ring), standard Pd/C will fail.

-

Protocol: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . These catalysts are "pre-poisoned" with sulfur, preventing further strong adsorption while retaining hydrogenation activity for nitro/alkene groups.

Module 3: Homogeneous Catalysis (Buchwald-Hartwig)

Q: My Pd-catalyzed coupling works for aryl bromides but fails with aryl iodides. Why?

A: This is Iodide Inhibition , a counter-intuitive poisoning effect specific to Buchwald-Hartwig amination.

The Mechanism:

While oxidative addition is faster with Aryl-I, the released iodide ion (

The Fix:

-

Switch Halides: Use Aryl-Bromides or Aryl-Triflates.

-

Ligand Choice: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ).

-

Why: The steric bulk prevents the formation of the bridged iodide dimer.

-

Q: Can the amine substrate itself poison the reaction?

A: Yes, specifically Substrate Inhibition . If you use a heterocycle with an accessible nitrogen (e.g., pyridine, imidazole) or a primary aliphatic amine, it can bind to the Pd center, displacing the phosphine ligand.

Visualizing the Competition:

Figure 2: Competition between the stabilizing ligand and the amine substrate. If the amine displaces the ligand, the catalyst deactivates (often precipitating as Pd-black).

The Fix:

-

Slow Addition: Add the amine slowly via syringe pump to keep its concentration low relative to the catalyst.

-

Pre-catalysts: Use cyclopalladated pre-catalysts (e.g., Pd-G3/G4 series) which ensure the active species is formed with the ligand already ligated, rather than mixing Pd(OAc)2 + Ligand in situ [1].

Module 4: Prevention Protocols

Protocol A: Feedstock Purification (The "Guard Bed")

If your diagnostic (Module 1) confirmed feedstock poisoning, you must clean the starting material. Recrystallization is often insufficient for removing trace sulfur or metal scavengers.

Materials:

-

Activated Carbon (Darco G-60 or equivalent).

-

Celite 545.

Step-by-Step:

-

Dissolve your substrate in the reaction solvent (or a compatible non-polar solvent like Toluene/DCM).

-

Add 10–20 wt% Activated Carbon relative to the substrate mass.

-

Heat to 50°C and stir vigorously for 1 hour .

-

Note: This allows the carbon to adsorb heavy metals and sulfur impurities [2].

-

-

Cool to room temperature.

-

Filter through a pad of Celite to remove the carbon.

-

Validation: Run the "Standard Addition Test" (Module 1) again.

Protocol B: Scavenger Additives

For heterogeneous hydrogenation where you cannot easily purify the feed (e.g., crude mixtures), add a "sacrificial" scavenger directly to the reactor.

-

Zinc Oxide (ZnO): Effective for sulfur removal.[1] Add 1–5 wt%.

-

Unreduced Metal: Add a small amount of inexpensive Raney Nickel alongside your expensive Pd/C. The Ni will scavenge sulfur preferentially, protecting the Pd.

References

-

Buchwald-Hartwig Amination Mechanisms & Pre-catalysts

- Source: Wikipedia / Chemical Reviews.

- Context: Detailed mechanisms on oxid

-

URL:[Link]

-

Activated Carbon Treatment Protocols

-

Sulfur Poisoning in Heterogeneous Catalysis

-

Reductive Amination & Product Inhibition

Sources

- 1. ammoniaknowhow.com [ammoniaknowhow.com]

- 2. The Use of Activated Charcoal to Treat Intoxications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Overcoming solubility issues during N-(4-nitrobenzyl)cyclohexanamine workup

Introduction: The Challenge of a Bifunctional Molecule

N-(4-nitrobenzyl)cyclohexanamine is a secondary amine of interest in synthetic and medicinal chemistry. Its structure, however, presents a unique challenge during reaction workup. The molecule combines a basic, aliphatic cyclohexylamine moiety with a bulky, polar, and non-basic 4-nitrobenzyl group. This duality often leads to frustrating solubility issues during standard acid-base extractions, resulting in poor recovery, persistent emulsions, and unexpected precipitation.

This guide provides a technical framework for understanding and overcoming these challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workup strategy.

Section 1: Understanding the Core Chemistry

To troubleshoot solubility, one must first understand the physicochemical properties of the molecule, which are dictated by its structure and the pH of the medium.

Key Structural Features and Their Impact:

-

Cyclohexylamine Moiety: This aliphatic amine is the basic center of the molecule. Like cyclohexylamine itself, this group can be protonated by an acid. The conjugate acid of cyclohexylamine has a pKa of approximately 10.6.[1][2][3] This means that in an aqueous solution with a pH below ~9, the amine will exist predominantly in its protonated, water-soluble ammonium salt form.

-

4-Nitrobenzyl Group: This group is large, non-polar at the benzyl fragment, but highly polar at the nitro group. It significantly increases the molecule's molecular weight and overall hydrophobicity, reducing its solubility in water. The electron-withdrawing nature of the nitro group inductively reduces the basicity of the amine nitrogen, though the effect is modest due to the insulating CH2 group.

The central conflict during workup is the molecule's "desire" to be soluble in both organic and aqueous phases under certain conditions, leading to problems at the interface.

The Critical Role of pH in Solubility

The entire principle of an acid-base extraction hinges on reversibly changing a molecule's charge state to shuttle it between an organic solvent and water.[4][5]

Caption: Acid-base equilibrium of N-(4-nitrobenzyl)cyclohexanamine.

Section 2: Troubleshooting Guide for Workup Issues

This section addresses the most common problems encountered during the workup of N-(4-nitrobenzyl)cyclohexanamine in a question-and-answer format.

Question 1: "My compound won't fully extract from the organic layer into the aqueous acid. What's wrong?"

-

Diagnosis: This is the most frequent issue. The large hydrophobic 4-nitrobenzyl group is impeding the dissolution of the protonated ammonium salt in the aqueous layer. Insufficient acidification or inadequate mixing can also be culprits.

-

Solutions:

-

Increase the Volume of Acid: Double the volume of the aqueous acid (e.g., 1M HCl) used for the extraction. This ensures the equilibrium is driven strongly towards the protonated form and provides more aqueous medium for dissolution.

-

Increase Extraction Repetitions: Instead of one large acid wash, perform three to four smaller extractions. This is thermodynamically more efficient.

-

Add a Co-solvent: If the problem persists, add a small amount (~5-10% v/v) of a polar, water-miscible solvent like methanol or THF to the reaction mixture before the extraction. This helps to solvate the molecule and ease its transition between phases. Be aware that this can increase the mutual solubility of the organic and aqueous layers, so a subsequent brine wash is critical.

-

Check the pH: Use pH paper to test the aqueous layer after extraction. It should be strongly acidic (pH 1-2). If not, the acid is being consumed by other reagents, and more must be added.

-

Question 2: "A thick, white or off-white solid has precipitated at the interface between my organic and aqueous layers."

-

Diagnosis: The protonated ammonium salt of your compound is not sufficiently soluble in either the organic solvent or the volume of aqueous acid you have used. This is common when the compound is highly concentrated.

-

Solutions:

-

Dilute the System: Add more of both the organic solvent (e.g., Ethyl Acetate, DCM) and the aqueous acid (1M HCl) to the separatory funnel and shake vigorously. The goal is to dissolve the precipitate back into the appropriate phases.

-

Filter and Treat Separately: If dilution is impractical, carefully filter the entire biphasic mixture to collect the solid. Wash the solid with fresh organic solvent to remove any unreacted starting materials. The collected solid is your desired ammonium salt. It can then be dissolved in a larger volume of water and carried forward by basifying and re-extracting.

-

Question 3: "I have a persistent emulsion that won't separate."

-

Diagnosis: Emulsions are common when working with amines, which can act as surfactants.[6][7] This is exacerbated by fine precipitates or vigorous shaking.

-

Solutions:

-

The "Patience and Swirl" Method: Allow the separatory funnel to stand for 10-20 minutes. Gentle swirling can help coalesce the droplets.

-

Brine Wash: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.

-

Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

-

Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

-

Question 4: "After I basify my acidic aqueous layer, my product won't precipitate or it separates as an oil."

-

Diagnosis: The free base of N-(4-nitrobenzyl)cyclohexanamine may be an oil or a low-melting solid at room temperature. Incomplete basification can also lead to poor recovery.

-

Solutions:

-

Confirm Basicity: Check the pH of the aqueous layer with pH paper. It should be strongly basic (pH > 12) to ensure complete deprotonation of the amine. Add more base (e.g., 3M NaOH) if necessary.

-

Perform a Back-Extraction: Do not rely on precipitation. After basifying, extract the aqueous layer 2-3 times with a fresh organic solvent (DCM or Ethyl Acetate).[8] The neutral amine will readily partition back into the organic phase.

-

Cooling and Seeding: If you expect a solid, cool the basified mixture in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. If you have a pure crystal, "seeding" the solution can help.

-

Solvent Swap: If the product is an oil after evaporating the extraction solvent, try dissolving it in a small amount of a non-polar solvent like hexane or pentane and storing it in the freezer. This can often induce crystallization.

-